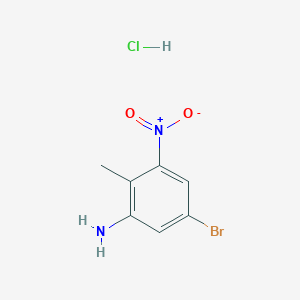
5-Bromo-2-methyl-3-nitroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-3-nitroaniline hydrochloride is an organic compound with the molecular formula C7H7BrClN2O2. It is a derivative of aniline, featuring a bromine atom, a nitro group, and a methyl group on the benzene ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of this compound typically begins with the nitration of 2-methyl-5-bromobenzene. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
Reduction: The nitro group in the resulting nitro compound is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Acidification: Finally, the amine group is protonated to form the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through similar steps but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitroso compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, as seen in the preparation method.
Substitution: The bromine atom on the benzene ring can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and halogenating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, dinitro compounds.
Reduction: Aniline derivatives.
Substitution: Halogenated anilines, alkylated anilines.
Scientific Research Applications
5-Bromo-2-methyl-3-nitroaniline hydrochloride is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in biological studies to investigate the effects of nitroaromatic compounds on cellular processes.
Medicine: It is utilized in the development of new drugs, particularly in the field of cancer research, where nitroaromatic compounds have shown potential as chemotherapeutic agents.
Industry: The compound is used in the production of certain polymers and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-methyl-3-nitroaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can release nitric oxide (NO), which can modulate various biological pathways, including those involved in inflammation and apoptosis.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, differentiation, and death, making it useful in cancer research and treatment.
Comparison with Similar Compounds
4-Bromo-2-methyl-3-nitroaniline hydrochloride: Similar structure but with a different position of the bromine atom.
2-Bromo-3-methyl-4-nitroaniline hydrochloride: Another positional isomer with different reactivity and properties.
3-Bromo-2-methyl-4-nitroaniline hydrochloride: Similar to the compound but with a different arrangement of substituents.
Uniqueness: 5-Bromo-2-methyl-3-nitroaniline hydrochloride is unique due to its specific arrangement of substituents, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound's behavior in various reactions and applications.
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUDGTTZGVLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
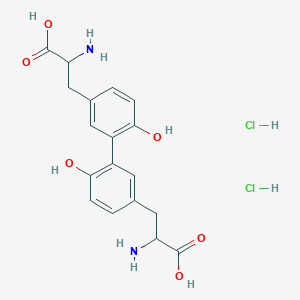
![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B8088882.png)
![(2R,3R,4S,5S,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B8088883.png)
![(3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B8088885.png)
![(1-Methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;oxalic acid](/img/structure/B8088898.png)
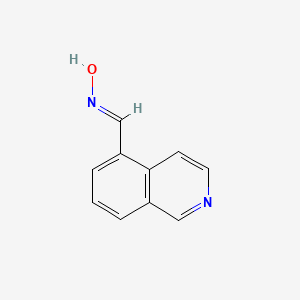
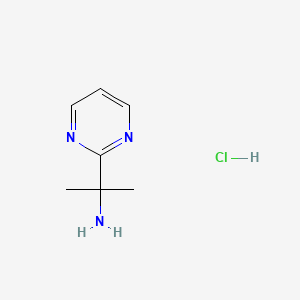
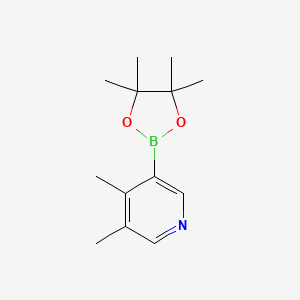
![(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B8088952.png)
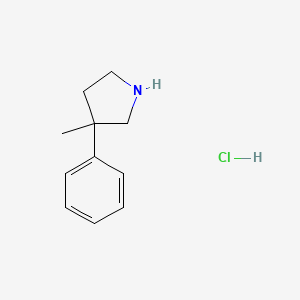
![6-Bromospiro[3.3]heptane-2-carboxylic acid](/img/structure/B8088971.png)

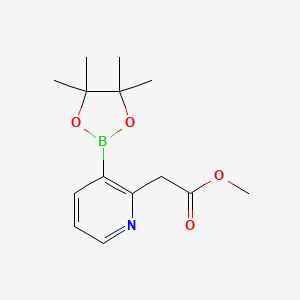
![(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid](/img/structure/B8088991.png)
